molecular formula C9H8N2OS B15369812 Methyl 1,3-benzothiazole-2-carboximidate CAS No. 57870-97-0

Methyl 1,3-benzothiazole-2-carboximidate

Cat. No.: B15369812
CAS No.: 57870-97-0
M. Wt: 192.24 g/mol
InChI Key: SURSTESBRYKETI-UHFFFAOYSA-N
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Description

Methyl 1,3-benzothiazole-2-carboximidate is a heterocyclic compound featuring a benzothiazole core fused with a carboximidate functional group. Benzothiazoles are widely studied for their pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities. While direct data on its synthesis or applications are absent in the provided evidence, structural analogs and related methodologies suggest its relevance in small-molecule refinement (e.g., via SHELX programs ) and synthetic organic workflows.

Properties

CAS No.

57870-97-0

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

methyl 1,3-benzothiazole-2-carboximidate

InChI

InChI=1S/C9H8N2OS/c1-12-8(10)9-11-6-4-2-3-5-7(6)13-9/h2-5,10H,1H3

InChI Key

SURSTESBRYKETI-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=NC2=CC=CC=C2S1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights methyl esters and heterocyclic derivatives, enabling a structural and functional comparison. Key compounds include diterpene methyl esters (e.g., sandaracopimaric acid methyl ester, torulosic acid methyl ester) and thiadiazole-fused derivatives.

Structural and Functional Group Analysis

Compound Name Core Structure Functional Groups Molecular Weight (g/mol)* Applications/Context Reference
Methyl 1,3-benzothiazole-2-carboximidate Benzothiazole Carboximidate, Methyl ester ~194 (estimated) Synthetic intermediate N/A
Sandaracopimaric acid methyl ester Diterpene Methyl ester, Carboxylic acid 348.5 Natural resin (GC analysis)
Torulosic acid methyl ester Diterpene Methyl ester, Hydroxyl 334.5 Natural resin (GC analysis)
(E)-2-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide Thiadiazole-fused Hydrazine, Thiosemicarbazide ~265 (estimated) Antimicrobial agents



*Molecular weights for diterpenes are inferred from typical diterpene masses; values for this compound are calculated based on its formula (C₉H₈N₂OS).

Key Differences:
  • Core Structure: this compound features a planar aromatic benzothiazole ring, contrasting with the non-aromatic diterpene frameworks of sandaracopimaric and torulosic acid esters. The thiadiazole derivative in shares heterocyclic features but lacks the carboximidate group.
  • Applications : Diterpene esters are natural products used in resin analysis (e.g., PCA, GC) , while benzothiazole derivatives are typically synthetic intermediates for bioactive molecules.

Crystallographic and Computational Analysis

SHELX programs ( ) are widely used for small-molecule crystallography. If this compound were crystallized, SHELXL would likely refine its structure, while diterpene esters (e.g., compounds 4–12 in ) require similar tools for conformational analysis.

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